![molecular formula C19H28N4O3S B2416298 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine CAS No. 2199907-10-1](/img/structure/B2416298.png)
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine is a complex organic compound with significant potential across various fields of scientific research. Its intricate structure, featuring a pyridine backbone connected to sulfonyl and imidazole moieties, makes it an attractive candidate for study in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine typically involves a multi-step process:
Initial Formation of Imidazole Sulfonyl Intermediate: Starting from 1-methyl-2-(propan-2-yl)-1H-imidazole, a sulfonyl group is introduced through sulfonation.
Piperidine Functionalization: The sulfonyl imidazole intermediate then reacts with 4-hydroxypiperidine under specific conditions to introduce the piperidinyl moiety.
Final Coupling with Pyridine: The resulting compound is finally linked to a 3-methyl-2-hydroxypyridine structure through nucleophilic substitution, yielding the target molecule.
Reaction conditions typically include the use of strong bases and polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), often requiring elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry to enhance efficiency, consistency, and scalability. This method minimizes waste and optimizes reaction yields, making it a preferred choice for large-scale synthesis. The use of automated systems ensures high precision in reaction control and minimizes the risks associated with manual handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduced through agents like hydrogen peroxide, leading to modification of the methyl groups or imidazole ring.
Reduction: Using agents like lithium aluminum hydride (LiAlH4) to reduce sulfonyl or pyridine functional groups.
Substitution: The presence of various reactive sites, such as the pyridine nitrogen or sulfonyl oxygen, allows for diverse substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), often under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for radical halogenation.
Major Products
Depending on the reaction type, products include hydroxylated derivatives, reduced imidazole or pyridine rings, and halogenated compounds, each offering unique properties for further exploration.
Scientific Research Applications
Structural Formula
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable intermediate for constructing more complex structures. Its diverse reactivity allows for extensive functionalization, providing pathways to novel materials and pharmaceuticals. The synthesis typically involves multi-step processes including:
- Formation of Imidazole Sulfonyl Intermediate : Starting from 1-methyl-2-(propan-2-yl)-1H-imidazole, a sulfonyl group is introduced through sulfonation.
- Piperidine Functionalization : The sulfonyl imidazole intermediate reacts with 4-hydroxypiperidine under specific conditions.
- Final Coupling with Pyridine : The resulting compound is linked to a 3-methyl-2-hydroxypyridine structure through nucleophilic substitution.
Biological Applications
The biological applications of 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine are primarily centered around its potential pharmacological activities:
Pharmacological Activities
Researchers investigate its interactions with various enzymes and receptors, aiming to develop new therapeutic agents targeting diseases such as:
Disease Target | Potential Mechanism of Action |
---|---|
Cancer | Inhibition of tumor growth through receptor modulation |
Inflammation | Anti-inflammatory pathways via enzyme inhibition |
Infectious Diseases | Antimicrobial activity through receptor binding |
Medicinal Chemistry
In medicinal chemistry, the compound is studied for its potential as a drug candidate due to its unique structure offering multiple binding sites. Preliminary studies may explore its efficacy, safety, and pharmacokinetics in preclinical models.
Case Study Insights
A study focused on the compound's interactions with specific protein targets revealed promising results in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent.
Uniqueness and Versatility
This compound stands out due to its specific combination of functional groups, which grants it unique reactivity and biological properties. Its versatility in synthesis and potential therapeutic applications make it a compound of significant interest in various research fields.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: It often targets enzymes or receptors involved in critical biological pathways, such as kinases or G-protein-coupled receptors.
Pathways Involved: By binding to these targets, it modulates signaling pathways that regulate cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Slight structural variation with altered reactivity and potential biological activity.
4-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Another positional isomer with distinct properties and applications.
5-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Differing methyl group position, affecting its chemical and biological behavior.
Uniqueness
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine stands out due to its specific combination of functional groups, which grants it unique reactivity and biological properties. Its versatility in synthesis and potential therapeutic applications make it a compound of significant interest in various research fields.
This compound represents an intriguing intersection of chemistry, biology, and industrial applications, showcasing the power of molecular design in advancing scientific and technological frontiers. What would you like to explore next?
Biological Activity
The compound 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a piperidine moiety linked to an imidazole derivative. Its detailed chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system due to the presence of the piperidine and imidazole groups.
Recent studies indicate that this compound may act as a selective agonist for dopamine receptors, particularly the D3 receptor. Research has shown that compounds with similar structures can promote β-arrestin translocation and G protein activation, indicating their role in neurotransmitter signaling pathways .
Key Findings:
- Dopamine Receptor Activity : The compound exhibits high selectivity for the D3 receptor over other dopamine receptors, which is crucial for minimizing side effects associated with non-selective agonists .
- Neuroprotective Effects : Preliminary data suggest that it may protect dopaminergic neurons from degeneration, making it a candidate for treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and its analogs:
Activity Type | Observed Effect | Reference |
---|---|---|
D3 Receptor Agonism | EC50 = 710 nM | |
Neuroprotection | Protects against neurodegeneration | |
Antibacterial Activity | Effective against S. aureus and E. coli |
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential of this compound:
- Neuropsychiatric Disorders : A study highlighted the efficacy of D3 receptor agonists in models of depression and anxiety, suggesting that this compound could have similar therapeutic effects due to its selective action on the D3 receptor .
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of imidazole, structurally related to this compound, showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity .
- Cancer Research : Research into N-(piperidine) derivatives revealed potential antitumor properties, suggesting that further investigation into this compound's analogs could yield valuable insights for cancer therapy .
Properties
IUPAC Name |
3-methyl-2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S/c1-14(2)18-21-17(12-22(18)4)27(24,25)23-10-7-16(8-11-23)13-26-19-15(3)6-5-9-20-19/h5-6,9,12,14,16H,7-8,10-11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRONGZPGRQJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(C(=N3)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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